Safety Data Sheet (SDS) and Handling Protocols for 12-Iodododecan-1-ol: A Technical Guide for Advanced Synthesis
Safety Data Sheet (SDS) and Handling Protocols for 12-Iodododecan-1-ol: A Technical Guide for Advanced Synthesis
Executive Summary
In the landscape of advanced materials science and drug development, 12-iodododecan-1-ol (CAS: 57395-52-5) serves as a highly versatile bifunctional building block[1]. Featuring a long hydrophobic 12-carbon aliphatic spacer, a terminal hydroxyl group, and a highly reactive terminal iodine atom, this molecule is critical for synthesizing supramolecular architectures (such as rotaxanes)[2], photo-responsive polymers[3], and self-assembled monolayers (SAMs) for localized drug delivery on cardiovascular stents[4].
Because of its dual reactivity and halogenated nature, strict adherence to physicochemical handling protocols is required to preserve molecular integrity and ensure laboratory safety. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with causality-driven experimental workflows to provide a self-validating system for researchers.
Physicochemical Profiling & Core SDS Data
Before deploying 12-iodododecan-1-ol in synthetic pathways, it is crucial to understand its baseline quantitative properties and hazard profile.
Quantitative Physicochemical Data
The following table summarizes the core chemical properties required for stoichiometric calculations and storage planning[1],[5].
| Property | Specification |
| Chemical Name | 12-iodododecan-1-ol |
| CAS Number | 57395-52-5 |
| Molecular Formula | C12H25IO |
| Molecular Weight | 312.23 g/mol |
| Structural Class | Halogenated Aliphatic Alcohol |
| Appearance | Solid / Viscous Liquid (Temperature dependent) |
| Solubility | Soluble in CH3CN, DMF, THF, CH2Cl2; Insoluble in H2O |
Hazard Identification & Toxicology (GHS Classification)
Based on analogous long-chain alkyl iodides and global SDS standards, 12-iodododecan-1-ol presents specific occupational hazards[6],[7]:
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Skin Irritation (Category 2): The lipophilic nature of the dodecyl chain allows it to readily penetrate the epidermal lipid bilayer, causing localized irritation[7].
-
Serious Eye Irritation (Category 2A): Direct contact can cause severe ocular damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors or aerosols may cause respiratory tract irritation[6].
-
Aquatic Toxicity: Halogenated alkanes are inherently toxic to aquatic life with long-lasting effects[8].
Causality-Driven Handling and Storage Protocols
Standard operating procedures must be rooted in the chemical mechanics of the molecule. Do not simply follow steps; understand the why behind them.
Storage Mechanics
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Protocol: Store in a tightly closed container at 2–8 °C, packed under an inert gas (Argon or Nitrogen), and strictly protected from light[9].
-
Causality: The carbon-iodine (C-I) bond is highly polarizable and relatively weak (bond dissociation energy ~234 kJ/mol). Exposure to ambient UV/visible light induces photolytic homolytic cleavage, generating highly reactive iodine radicals. These radicals recombine to form molecular iodine ( I2 ), which degrades the reagent and turns the chemical a distinct pink or brown color, severely compromising downstream synthetic yields[9].
Personal Protective Equipment (PPE) & Engineering Controls
-
Protocol: Handle exclusively within a certified chemical fume hood. Wear chemical safety goggles (EN166/OSHA compliant), standard laboratory coats, and nitrile gloves[6],[7].
-
Causality: Because the molecule is an alkylating agent, it can react with nucleophilic residues (e.g., amines, thiols) in biological proteins. Nitrile provides a sufficient barrier against transient exposure to long-chain aliphatic halides, whereas latex does not.
Emergency Spill Management
-
Protocol: In the event of a spill, evacuate unnecessary personnel. Absorb the liquid with an inert material (e.g., diatomaceous earth or dry sand) and place it in a sealed container for halogenated waste disposal[10],[9].
-
Causality: Never flush 12-iodododecan-1-ol into municipal drains. Its high partition coefficient (log P) and halogenated structure make it highly recalcitrant to standard wastewater treatment and toxic to aquatic ecosystems[6],[8].
Workflow detailing the safety, handling, and emergency response protocols for 12-iodododecan-1-ol.
Synthetic Applications & Experimental Workflows
12-iodododecan-1-ol is highly prized in advanced materials science for two primary applications:
-
Biomedical Surface Functionalization: It is utilized in the assembly of Self-Assembled Monolayers (SAMs) on 316L stainless steel surfaces for coronary stents[4]. The 12-carbon chain creates a dense, hydrophobic van der Waals barrier against corrosive biological fluids, while the terminal functional groups enable localized delivery of anti-restenotic drugs[4].
-
Supramolecular Chemistry: It acts as a critical spacer in the synthesis of Pillar[5]arene/Imidazolium [2]rotaxanes[2] and photo-responsive linear/cross-linked polymers[3].
Step-by-Step Methodology: SN2 Alkylation Protocol
The following protocol details the covalent linkage of 12-iodododecan-1-ol to a nucleophilic core (e.g., an amine or phenol) to generate supramolecular precursors[11],[2],[3].
Step 1: Reagent Preparation Combine the nucleophilic substrate (e.g., 10.0 mmol) and 12-iodododecan-1-ol (10.0 mmol, 3.12 g) in a dry, round-bottom flask equipped with a magnetic stir bar[2],[3].
Step 2: Solvent Selection Dissolve the mixture in 125 mL of anhydrous acetonitrile (CH3CN) or dimethylformamide (DMF)[11],[3].
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Causality: Polar aprotic solvents are mandatory. They effectively solvate the nucleophile without hydrogen-bonding to it, leaving the nucleophile "naked" and highly reactive, thereby significantly accelerating the SN2 transition state.
Step 3: Base Addition (Acid Scavenging) Add anhydrous potassium carbonate ( K2CO3 , 20.0 mmol, 2.76 g) to the solution[11],[3].
-
Causality: The terminal iodine is an excellent leaving group. However, the substitution reaction generates hydroiodic acid (HI) as a byproduct. K2CO3 acts as a heterogeneous acid scavenger to neutralize the HI, preventing the protonation of the nucleophile. Crucially, a mild base like K2CO3 is chosen over stronger bases (like NaOH) to prevent the undesired E2 elimination of the alkyl iodide into an alkene.
Step 4: Thermal Activation Attach a reflux condenser and heat the mixture under an inert atmosphere (80–120 °C) for 24 to 48 hours[11],[3].
Step 5: Aqueous Workup Cool the reaction to room temperature, remove the solvent under reduced pressure, and partition the crude residue between ethyl acetate (EtOAc) and deionized water[12].
-
Causality: This biphasic extraction efficiently removes the inorganic salts (KI, KHCO3 ) and unreacted polar impurities into the aqueous layer, leaving the functionalized aliphatic product in the organic layer.
Step 6: Purification Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the target functionalized precursor[3].
Step-by-step SN2 alkylation workflow utilizing 12-iodododecan-1-ol for supramolecular synthesis.
References
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Guidechem. "12-Iodo-1-Dodecanol 57395-52-5 wiki". 1
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Benchchem. "Personal protective equipment for handling 1-Dodecene, 12-iodo-". 6
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Kanto Chemical Co., Inc. "Safety Data Sheet". 10
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Chemsrc. "57395-52-5_12-iodododecan-1-ol".5
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TCI Chemicals. "SAFETY DATA SHEET". 7
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FUJIFILM Wako Chemicals. "SAFETY DATA SHEET". 9
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Kao Chemicals. "Material Safety Data Sheet". 8
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Motoji Abe et al., ResearchGate. "Synthesis of ω−iodoalkanoles". 11
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US Patent Application Publication (US 2009/0123516 A1). "Localized drug delivery system".4
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ResearchGate. "A Pillar[5]arene/Imidazolium [2]Rotaxane: Solvent- and Thermo-Driven Molecular Motions". 2
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Royal Society of Chemistry (RSC). "Photo-responsive linear and cross-linked supramolecular polymers based on host–guest interactions". 3
-
J.L. Henshall et al., ResearchGate. "Alkylation of p-bromoaniline with 12-iodododecan-1-ol". 12
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